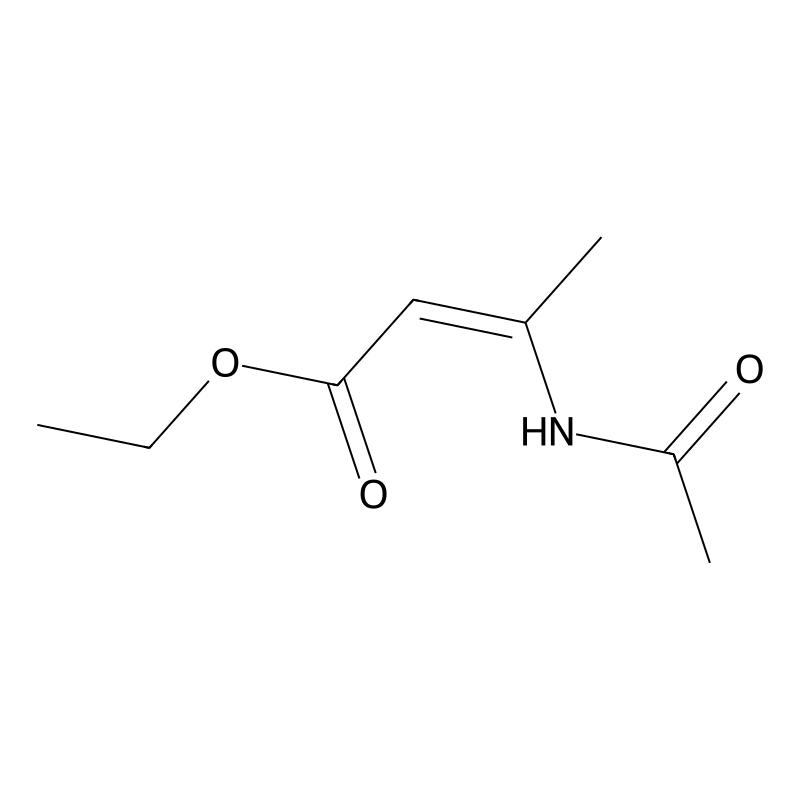(Z)-Ethyl 3-acetamidobut-2-enoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(Z)-Ethyl 3-acetamidobut-2-enoate is a chemical compound with the molecular formula C₈H₁₃NO₃. It features a double bond between the second and third carbon atoms, making it an enamine derivative. The compound is characterized by the presence of an acetamido group, which contributes to its reactivity and potential applications in organic synthesis. The structural formula can be represented as follows:
textO ||H3C-C-C=C-COOC2H5 | NHCOCH3
This compound is notable for its stereochemistry, specifically the (Z) configuration, which indicates that the higher priority substituents on the double bond are on the same side.
- Nucleophilic Addition: The double bond can undergo nucleophilic attack, leading to the formation of more complex molecules.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding acids and amines.
- Condensation Reactions: This compound can act as a building block in condensation reactions to form larger organic structures.
These reactions highlight its utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
The synthesis of (Z)-Ethyl 3-acetamidobut-2-enoate typically involves several steps:
- Starting Materials: The synthesis often begins with ethyl acetoacetate and an appropriate amine.
- Formation of Enamine: An enamine is formed through a condensation reaction between the carbonyl compound and the amine.
- Isomerization: The resulting product may require isomerization to achieve the (Z) configuration.
- Purification: Final purification steps include recrystallization or chromatography to isolate the desired compound.
Alternative methods may involve different reagents or catalysts to optimize yield and selectivity .
(Z)-Ethyl 3-acetamidobut-2-enoate finds applications in various fields, including:
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
- Agricultural Chemicals: Its derivatives may be used in developing pesticides or herbicides.
- Organic Synthesis: It is utilized as a building block for synthesizing more complex organic molecules .
Several compounds share structural similarities with (Z)-Ethyl 3-acetamidobut-2-enoate. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 3-acetamidobut-2-enoate | E/Z Isomer | Different stereochemistry affects reactivity |
| Ethyl (Z)-3-aminobut-2-enoate | Amino Acid Derivative | Lacks acetamido group; more basic properties |
| Ethyl (E)-3-acetamidobut-2-enoate | E/Z Isomer | Different configuration may lead to different reactivity patterns |
The uniqueness of (Z)-Ethyl 3-acetamidobut-2-enoate lies in its specific stereochemistry and functional groups that influence both its chemical behavior and biological activity, distinguishing it from other similar compounds .








